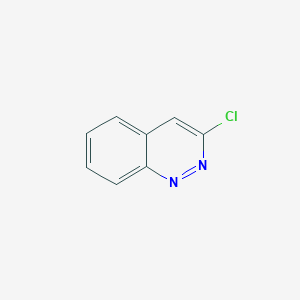
2-(1-Methyl-1H-indol-2-yl)acetic acid
Overview
Description
2-(1-Methyl-1H-indol-2-yl)acetic acid, also known as MI2AA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI2AA is a derivative of tryptophan, an essential amino acid commonly found in dietary proteins. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Scientific Research Applications
Auxin Activity and Molecular Structure
2-Methylindole-3-acetic acid (2-Me-IAA) and its analogs demonstrate auxin activity, which is essential for plant growth and development. The study by Antolić et al. (2004) investigates the auxin activity of 2-alkylindole-3-acetic acids, showing their role in plant growth promotion, albeit with reduced efficacy compared to non-substituted indole-3-acetic acid (IAA). This research enhances understanding of auxin's molecular structure-function relationship, particularly how alterations in the indole ring affect plant growth-promoting activity (Antolić et al., 2004).
Synthetic Chemistry Applications
In synthetic chemistry, indole-3-acetic acid derivatives are used for creating novel compounds. Ghandi et al. (2012) describe the synthesis of indoloketopiperazine derivatives via a three-component Ugi reaction, showcasing the versatility of indole-based compounds in creating bioactive molecules with potential pharmaceutical applications (Ghandi et al., 2012).
Interaction with Metal Ions
The interaction of indole-3-acetic acid derivatives with metal ions has implications for the development of anti-inflammatory drugs. Dendrinou-Samara et al. (1998) synthesized complexes of Zn(II), Cd(II), and Pt(II) with indole-3-acetic acid derivatives, contributing to the field of medicinal chemistry by exploring the therapeutic potential of these complexes (Dendrinou-Samara et al., 1998).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of indole-3-acetic acid (IAA) in acidic mediums by Hu and Dryhurst (1993) contributes to understanding the chemical properties and reaction mechanisms of IAA. This knowledge is applicable in analytical chemistry and the development of novel oxidation processes (Hu & Dryhurst, 1993).
Photodynamic Cancer Therapy
Indole-3-acetic acid and its derivatives have been explored for enhancing the efficacy of photodynamic therapy in cancer treatment. Studies by Folkes and Wardman (2003) demonstrate that the radical cations formed from the oxidation of indole-3-acetic acid can enhance the killing of mammalian cells under illumination, offering a promising approach for targeted cancer therapy (Folkes & Wardman, 2003).
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-indol-2-yl)acetic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential role in biochemical reactions . Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Indole derivatives have shown therapeutic potential in animal models of mood disorders
Metabolic Pathways
Indole is known to be a metabolite produced by the degradation of tryptophan in higher plants
Subcellular Localization
Indole derivatives have been shown to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma
Properties
IUPAC Name |
2-(1-methylindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJKENLZHUUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356545 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127019-98-1 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
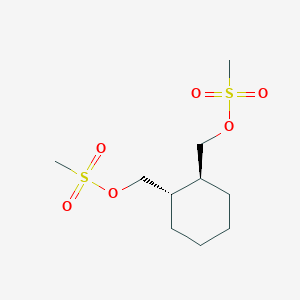
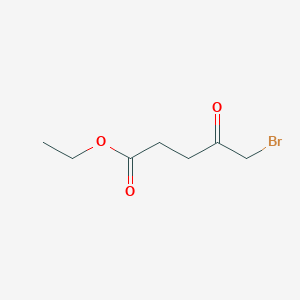
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
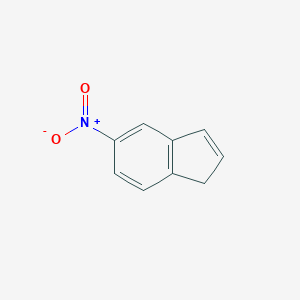
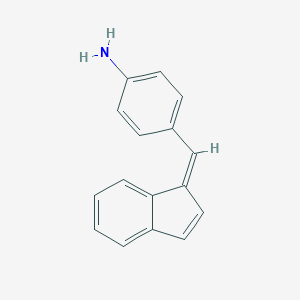

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

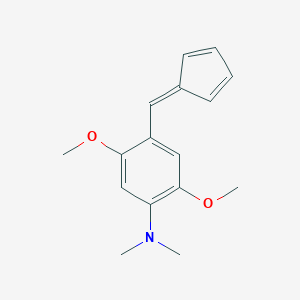
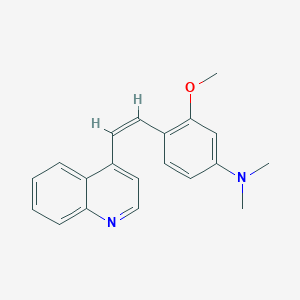
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

